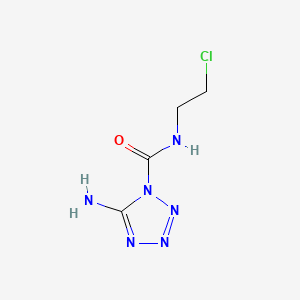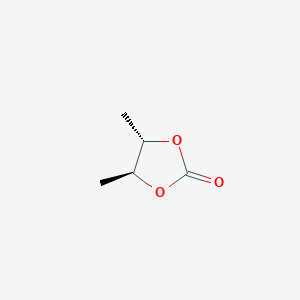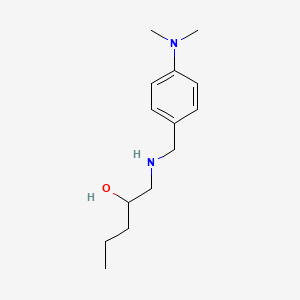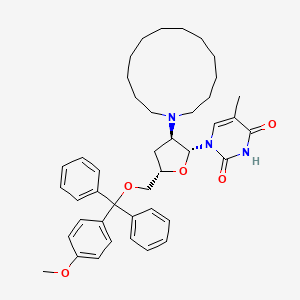![molecular formula C35H32Cl2N6O2 B12797439 3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene](/img/structure/B12797439.png)
3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline; 2-[(2-aminophenyl)methyl]aniline; 1,3-diisocyanato-2-methylbenzene is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, chloro, and isocyanato groups. These functional groups contribute to its reactivity and versatility in chemical synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroaniline with formaldehyde and hydrochloric acid to form the intermediate compound, which is then further reacted with 2-amino-3-chlorobenzyl chloride under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield. The process is carefully monitored to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The chloro groups can be reduced to form corresponding amines.
Substitution: The isocyanato groups can participate in nucleophilic substitution reactions to form urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols are used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amines
Substitution: Urea derivatives
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The amino and isocyanato groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The chloro groups can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
相似化合物的比较
Similar Compounds
- 2-Amino-6-chlorotoluene
- 3-Chloro-o-toluidine
- 2-Amino-5-chloro-3-methylbenzoic acid
Uniqueness
Compared to similar compounds, 3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline; 2-[(2-aminophenyl)methyl]aniline; 1,3-diisocyanato-2-methylbenzene exhibits unique reactivity due to the presence of multiple functional groups. This allows for a broader range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
属性
分子式 |
C35H32Cl2N6O2 |
|---|---|
分子量 |
639.6 g/mol |
IUPAC 名称 |
3-[(2-amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene |
InChI |
InChI=1S/C13H12Cl2N2.C13H14N2.C9H6N2O2/c14-10-5-1-4-9(13(10)17)7-8-3-2-6-11(16)12(8)15;14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15;1-7-8(10-5-12)3-2-4-9(7)11-6-13/h1-6H,7,16-17H2;1-8H,9,14-15H2;2-4H,1H3 |
InChI 键 |
VGZFRJYIISKVJW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.C1=CC=C(C(=C1)CC2=CC=CC=C2N)N.C1=CC(=C(C(=C1)N)Cl)CC2=C(C(=CC=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


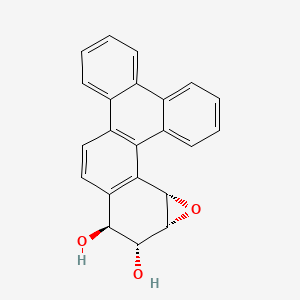

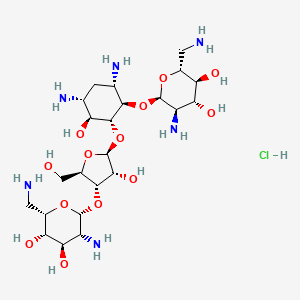
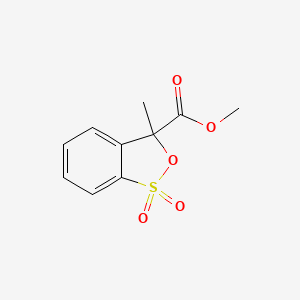
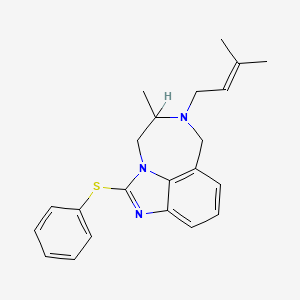

![4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12797390.png)

